molecular formula C7H8N4O B1526603 2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one CAS No. 1228079-74-0

2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one

Cat. No.: B1526603
CAS No.: 1228079-74-0
M. Wt: 164.16 g/mol
InChI Key: CZOQBGHFZWUWPV-UHFFFAOYSA-N
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Description

“2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one” is a chemical compound with the molecular formula C14H14N4O . It is a specialty product used in proteomics research .


Synthesis Analysis

The synthesis of related compounds such as 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones has been reported. A clean, green, efficient, and facile protocol was developed for their synthesis in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Cytotoxic Activity : A study focused on the synthesis of new derivatives involving similar pyrimidine compounds, demonstrating cytotoxic activities against human liver and breast cancer cell lines. This showcases the compound's potential as a basis for developing anticancer agents (Kökbudak et al., 2020).
  • Antibacterial Activity : Another research avenue includes the synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones with reported antibacterial activity, highlighting the compound's role in addressing antibiotic resistance (Narayana et al., 2009).
  • Analgesic and Anti-inflammatory Agents : Research on 4-substituted derivatives of similar pyrimidine compounds has indicated analgesic and anti-inflammatory properties, suggesting potential for the development of new pain management and anti-inflammatory drugs (El-Gazzar & Hafez, 2009).

Chemical Synthesis and Methodology

  • Combined Solution-Phase and Solid-Phase Synthesis : A study elaborated on the efficient synthesis of substituted 2-amino-7,8-dihydropteridin-6(5H)-ones, indicating the versatility of pyrimidine compounds in chemical synthesis (Metzger et al., 2009).
  • Synthesis of Dihydropyrimidin-7(3H)-ones/-thiones : Research into novel synthesis pathways of dihydropyrimidines offers insights into expanding the chemical diversity and exploring further biological activities of these compounds (Önal et al., 2008).

Supramolecular Chemistry

  • Hydrogen-bonded Supramolecular Assemblies : A study on novel pyrimidine derivatives explored their potential in forming hydrogen-bonded supramolecular assemblies, highlighting the structural and functional versatility of these compounds (Fonari et al., 2004).

Tyrosine Kinase Inhibitors

  • Biological Activity Against ZAP-70 : Research on pyrido[2,3-d]pyrimidin-7(8H)-ones identified their potential as tyrosine kinase inhibitors, especially against ZAP-70, a critical enzyme in signal transduction pathways related to several diseases (Masip et al., 2021).

Mechanism of Action

Properties

IUPAC Name

2-amino-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-7-10-3-4-5(11-7)1-2-9-6(4)12/h3H,1-2H2,(H,9,12)(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOQBGHFZWUWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228079-74-0
Record name 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one
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Reactant of Route 5
2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one
Reactant of Route 6
2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one

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